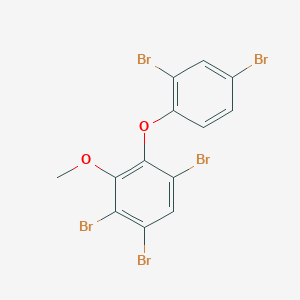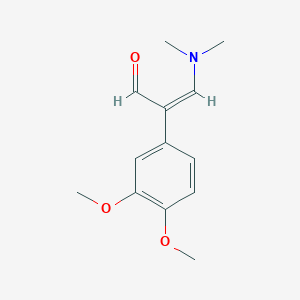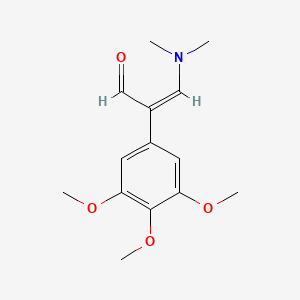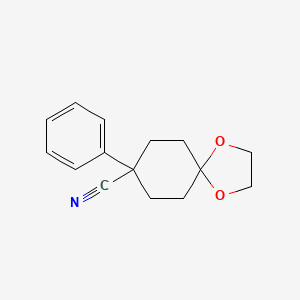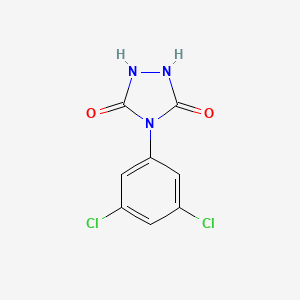
(3-Hydroxypropyl)triphenylphosphonium bromide
概要
説明
(3-Hydroxypropyl)triphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C21H22BrOP. It is a member of the triphenylphosphonium family, characterized by the presence of a triphenylphosphonium cation and a bromide anion. This compound is often used in various chemical and biological research applications due to its unique properties.
科学的研究の応用
Chemistry: (3-Hydroxypropyl)triphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions. It also serves as a precursor for the synthesis of other organophosphorus compounds.
Biology: In biological research, this compound is utilized for its ability to target mitochondria. The triphenylphosphonium cation facilitates the delivery of bioactive molecules to the mitochondria, making it valuable in studies related to mitochondrial function and dysfunction.
Medicine: The compound has potential applications in drug delivery systems, particularly for targeting drugs to the mitochondria. This is crucial in the treatment of diseases where mitochondrial dysfunction plays a key role, such as neurodegenerative diseases and certain cancers.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Safety and Hazards
将来の方向性
The future directions for the use of “(3-Hydroxypropyl)triphenylphosphonium bromide” could involve its application in the development of antitumor drugs to achieve higher drug efficacy with minimum toxic side effects . It could also be used in the synthesis of other compounds for various scientific fields, including nanotechnology, biochemistry, and medicinal chemistry.
作用機序
Target of Action
(3-Hydroxypropyl)triphenylphosphonium bromide is a chemical compound that is often used as an intermediate in organic synthesis . Its primary targets are the reactants in these synthesis reactions. The compound’s triphenylphosphonium group and hydroxypropyl group interact with these reactants to facilitate various organic reactions .
Mode of Action
The compound acts as a catalyst or additive in certain organic reactions, such as the nitration of tertiary amines and the polymerization of alkenes . It interacts with its targets through its triphenylphosphonium group and hydroxypropyl group, which can participate in a variety of chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific organic reactions in which it is used. In general, it can influence pathways involving the nitration of amines and the polymerization of alkenes .
Pharmacokinetics
Its solubility and stability can impact its bioavailability in a reaction .
Result of Action
The result of the compound’s action is the facilitation of certain organic reactions, leading to the production of desired products. For example, it can help catalyze the nitration of tertiary amines and the polymerization of alkenes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants or catalysts . For instance, its synthesis usually involves the reaction of triphenylphosphine oxide and hydroxypropyl ammonium bromide at high temperatures .
生化学分析
Biochemical Properties
(3-Hydroxypropyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in the nitration of tertiary amines and the polymerization of olefins . The nature of these interactions often involves the formation of transient complexes that facilitate the desired chemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, thereby modulating its activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, thereby influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations within the cell . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity within different tissues, thereby influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules within the appropriate cellular context
準備方法
Synthetic Routes and Reaction Conditions: (3-Hydroxypropyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 3-bromopropanol. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions: (3-Hydroxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different phosphonium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of (3-oxopropyl)triphenylphosphonium bromide.
Reduction: Formation of (3-hydroxypropyl)triphenylphosphine.
Substitution: Formation of various substituted triphenylphosphonium compounds.
類似化合物との比較
- (3-Carboxypropyl)triphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Comparison: (3-Hydroxypropyl)triphenylphosphonium bromide is unique due to the presence of a hydroxyl group, which imparts different reactivity and solubility properties compared to its analogs. For instance, (3-Carboxypropyl)triphenylphosphonium bromide contains a carboxyl group, making it more acidic and potentially more reactive in certain conditions. (2-Hydroxyethyl)triphenylphosphonium bromide has a shorter carbon chain, affecting its overall molecular size and reactivity. (3-Bromopropyl)triphenylphosphonium bromide, on the other hand, lacks the hydroxyl group, making it less polar and potentially less reactive in nucleophilic substitution reactions.
特性
IUPAC Name |
3-hydroxypropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22OP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDCPUKEAXCKZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452375 | |
| Record name | Phosphonium, (3-hydroxypropyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51860-45-8 | |
| Record name | Phosphonium, (3-hydroxypropyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-HYDROXYPROPYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


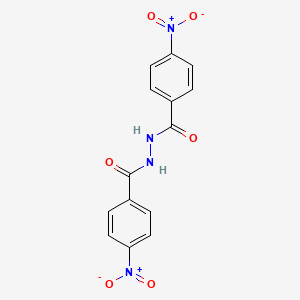
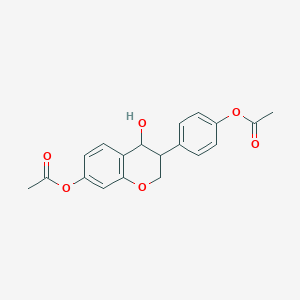
![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)

